1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one
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Overview
Description
1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one is a chemical compound belonging to the family of phenothiazines. Phenothiazines are heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of five bromine atoms and a phenothiazine core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one typically involves the bromination of a phenothiazine precursor. One common method involves the reaction of phenothiazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure efficient and consistent production of the compound while minimizing waste and reducing production costs. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality and yield of the final product .
Chemical Reactions Analysis
Scientific Research Applications
1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in key biological processes, such as DNA replication, protein synthesis, and cell signaling.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and influencing cellular responses.
Generation of Reactive Oxygen Species (ROS): It can induce the production of ROS, leading to oxidative stress and cell death in certain types of cancer cells.
Comparison with Similar Compounds
1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core but different substitution pattern.
Promethazine: An antihistamine with a phenothiazine structure, used to treat allergic conditions.
Thioridazine: Another antipsychotic drug with a phenothiazine core, used to treat schizophrenia.
The uniqueness of this compound lies in its multiple bromine substitutions, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .
Properties
CAS No. |
62721-50-0 |
---|---|
Molecular Formula |
C12H2Br5NOS |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
1,2,4,7,9-pentabromophenothiazin-3-one |
InChI |
InChI=1S/C12H2Br5NOS/c13-3-1-4(14)9-5(2-3)20-12-8(17)11(19)7(16)6(15)10(12)18-9/h1-2H |
InChI Key |
XJJBYLKWNMVRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=C(C(=O)C(=C(C3=N2)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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